Nelotanserin

Übersicht

Beschreibung

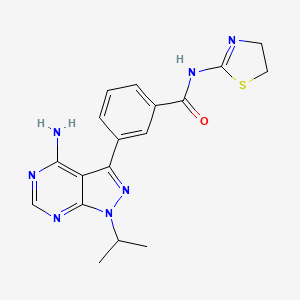

Nelotanserin ist eine von Arena Pharmaceuticals entwickelte Verbindung, die vor allem für ihre Wirkung als inverser Agonist am Serotoninrezeptor-Subtyp 5-HT2A bekannt ist. Ursprünglich wurde es für die Behandlung von Schlafstörungen entwickelt, später aber für die Behandlung von Lewy-Körperchen-Demenz und REM-Schlaf-Verhaltensstörungen umgewidmet .

Herstellungsmethoden

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die verschiedene Reagenzien und Bedingungen beinhaltenDie detaillierte synthetische Route und die Reaktionsbedingungen sind Eigentum von Arena Pharmaceuticals . Industrielle Produktionsmethoden würden wahrscheinlich die Skalierung dieser Reaktionen unter kontrollierten Bedingungen beinhalten, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Nelotanserin wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht. Einige der wichtigsten Forschungsgebiete sind:

Chemie: Die einzigartige Struktur und Reaktivität von this compound macht es zu einer wertvollen Verbindung für die Untersuchung von Rezeptor-Ligand-Wechselwirkungen und die Entwicklung neuer Therapeutika.

Biologie: Seine Wirkung auf Serotoninrezeptoren macht es zu einem nützlichen Werkzeug für die Untersuchung der Rolle dieser Rezeptoren in verschiedenen biologischen Prozessen.

Medizin: this compound wurde auf sein Potenzial untersucht, Schlafstörungen, Lewy-Körperchen-Demenz und REM-Schlaf-Verhaltensstörungen zu behandeln. .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv und potent auf den 5-HT2A-Serotoninrezeptor zielt. Durch die Blockierung dieses Rezeptors inhibiert es einen stimulierenden Signalweg im zentralen Nervensystem, was zu einer Zunahme des Non-REM-Schlafs führt, ohne den REM-Schlaf oder den Traumschlaf zu beeinträchtigen. Dieser Mechanismus unterscheidet sich von derzeit auf dem Markt befindlichen Medikamenten und es wird nicht erwartet, dass er die Nebenwirkungen hat, die mit GABA-A-Behandlungen verbunden sind .

Wirkmechanismus

Target of Action

Nelotanserin is a potent and selective inverse agonist that primarily targets the 5-HT2A serotonin receptor . The 5-HT2A receptor is a subtype of the serotonin receptor, which plays a key role in the central nervous system.

Mode of Action

This compound interacts with its primary target, the 5-HT2A serotonin receptor, by blocking a stimulatory pathway of the central nervous system .

Biochemical Pathways

serotonergic signaling pathways . By blocking a stimulatory pathway in the central nervous system, this compound can modulate the biochemical processes associated with this system .

Pharmacokinetics

In healthy human volunteers, this compound was observed to berapidly absorbed after oral administration, achieving maximum concentrations 1 hour later .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve modulation of the serotonergic system. By acting as an inverse agonist at the 5-HT2A serotonin receptor, this compound can influence various physiological processes. For instance, it has been shown to increase non-REM sleep , the most restorative phase of the sleep cycle, without sacrificing REM or dream sleep .

Action Environment

It’s worth noting that the compound’s effects, such as improvements in sleep consolidation, can be observed within2 to 4 hours after dosing . This suggests that the timing of administration could potentially influence the compound’s efficacy.

Biochemische Analyse

Biochemical Properties

Nelotanserin interacts with the serotonin receptor subtype 5-HT2A, acting as an inverse agonist. This interaction is highly selective, with this compound showing at least 30-fold and 5000-fold selectivity for the 5-HT2A receptor compared to the 5-HT2C and 5-HT2B receptors, respectively . The binding of this compound to the 5-HT2A receptor inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways typically activated by serotonin .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to sleep and wakefulness. By targeting the 5-HT2A receptor, this compound promotes slow-wave sleep (Stage N3) and increases non-rapid eye movement sleep time . This effect is achieved without significantly altering rapid eye movement sleep, making it a promising candidate for treating sleep disorders . Additionally, this compound’s action on the 5-HT2A receptor can modulate cell signaling pathways, gene expression, and cellular metabolism related to sleep regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its potent and selective targeting of the 5-HT2A serotonin receptor. By binding to this receptor, this compound blocks a stimulatory pathway of the central nervous system, which is typically activated by serotonin . This blockade results in the promotion of slow-wave sleep and the inhibition of wakefulness-promoting signals . Unlike other treatments that target the GABA-A receptor, this compound’s mechanism is not associated with the side effects commonly seen with GABA-A treatments .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated rapid absorption and onset of action. After oral administration, this compound reaches maximum concentrations within one hour . Its effects on sleep parameters, such as increased slow-wave sleep and decreased wakefulness, are observed within 2 to 4 hours after dosing . These effects are maintained with repeated subchronic dosing, indicating the stability and sustained efficacy of this compound over time .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with different dosages. In a study involving marmosets, this compound was administered at doses of 0.1, 0.3, and 1 mg/kg . The higher doses (0.3 and 1 mg/kg) significantly reduced dyskinesia induced by L-DOPA, while the lowest dose (0.1 mg/kg) did not show significant effects . These findings suggest a dose-dependent response, with higher doses providing more pronounced therapeutic effects .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes It is known that the drug’s metabolites are excreted through the kidneys .

Transport and Distribution

After oral administration, this compound is rapidly absorbed and distributed throughout the body . It penetrates the central nervous system, where it exerts its effects on the 5-HT2A receptors .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it targets the 5-HT2A receptors located on the cell membranes . The drug’s ability to cross the blood-brain barrier and its localization within specific brain regions are critical for its therapeutic effects .

Vorbereitungsmethoden

Nelotanserin is synthesized through a series of chemical reactions involving various reagents and conditionsThe detailed synthetic route and reaction conditions are proprietary to Arena Pharmaceuticals . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Nelotanserin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Übliche Reagenzien sind Halogenierungsmittel wie Thionylchlorid oder Phosphortribromid.

Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Nelotanserin ist einzigartig in seiner hohen Selektivität für den 5-HT2A-Rezeptor, mit mindestens 30- und 5000-facher Selektivität gegenüber dem 5-HT2C- bzw. 5-HT2B-Rezeptor . Ähnliche Verbindungen sind:

Ritanserin: Ein weiterer 5-HT2A-Rezeptor-Antagonist, jedoch mit unterschiedlicher Selektivität und pharmakokinetischen Eigenschaften.

Ketanserin: Ein 5-HT2A-Rezeptor-Antagonist, der hauptsächlich wegen seiner blutdrucksenkenden Wirkung eingesetzt wird.

Mirtazapin: Ein Antidepressivum, das ebenfalls auf 5-HT2A-Rezeptoren wirkt, aber ein breiteres Wirkungsspektrum auf andere Serotoninrezeptoren hat.

Das einzigartige Selektivitätsprofil von this compound macht es besonders geeignet für die Behandlung von Erkrankungen im Zusammenhang mit dem 5-HT2A-Rezeptor, ohne andere Serotonin-Signalwege zu beeinflussen .

Eigenschaften

IUPAC Name |

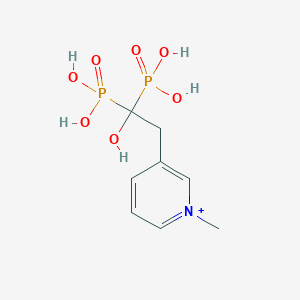

1-[3-(4-bromo-2-methylpyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrF2N4O2/c1-25-17(13(19)9-22-25)12-8-11(4-6-16(12)27-2)23-18(26)24-15-5-3-10(20)7-14(15)21/h3-9H,1-2H3,(H2,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSPVUFTLGQDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C2=C(C=CC(=C2)NC(=O)NC3=C(C=C(C=C3)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232868 | |

| Record name | Nelotanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Nelotanserin potently and selectively targets the 5-HT2A serotonin receptor, blocking a stimulatory pathway of the central nervous system. This mechanism is not expected to have the side effects of the GABA-A treatments. | |

| Record name | Nelotanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

839713-36-9 | |

| Record name | N-[3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]-N′-(2,4-difluorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=839713-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nelotanserin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839713369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nelotanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelotanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NELOTANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZA73QEW2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1677961.png)